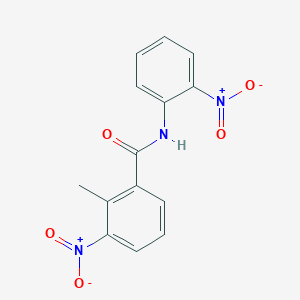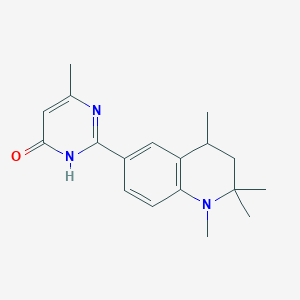methanone](/img/structure/B11028632.png)
[4-(4-Fluorophenyl)piperazino](2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)piperazinomethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step involves the reaction of the piperazine derivative with a fluorinating agent.
Attachment of the Quinoline Derivative: The final step includes the coupling of the piperazine derivative with the quinoline derivative under specific reaction conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinoline derivative.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for introducing or modifying the fluorophenyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the quinoline derivative may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential pharmacological properties. It may interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structure suggests it could be modified to enhance its therapeutic properties.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazinomethanone involves its interaction with molecular targets in biological systems. The piperazine ring and fluorophenyl group may bind to specific receptors or enzymes, modulating their activity. The quinoline derivative may also play a role in the compound’s overall effect by interacting with different molecular pathways .
Comparison with Similar Compounds
Uniqueness: The uniqueness of 4-(4-Fluorophenyl)piperazinomethanone lies in its combination of a piperazine ring, a fluorophenyl group, and a quinoline derivative. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C30H34FN3O |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinolin-8-yl)methanone |
InChI |
InChI=1S/C30H34FN3O/c1-21-18-25(28(35)34-16-14-33(15-17-34)24-12-10-23(31)11-13-24)27-26(19-21)30(4,20-29(2,3)32-27)22-8-6-5-7-9-22/h5-13,18-19,32H,14-17,20H2,1-4H3 |
InChI Key |
ROEUPKXOHWIAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028554.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11028559.png)

![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11028569.png)

![2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11028572.png)
![Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazine-6-carboxylate](/img/structure/B11028578.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11028580.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028582.png)

![4-(4-methoxyphenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028589.png)
![N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11028604.png)
![2-(4-Fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11028612.png)
